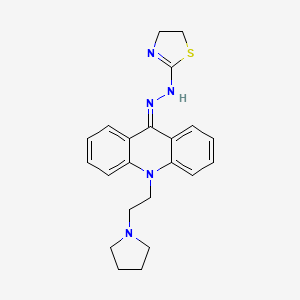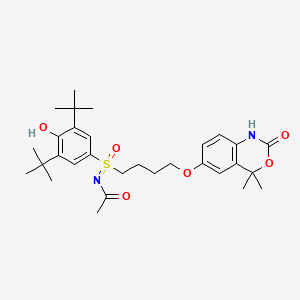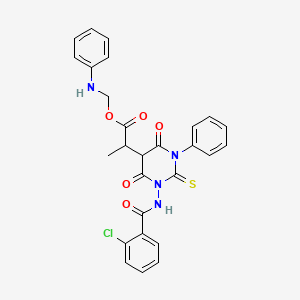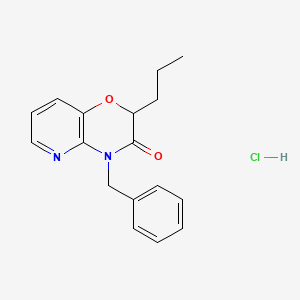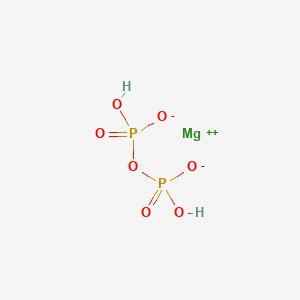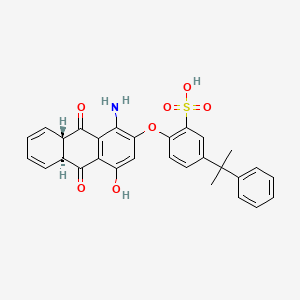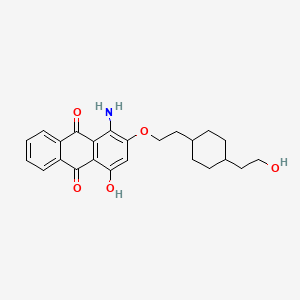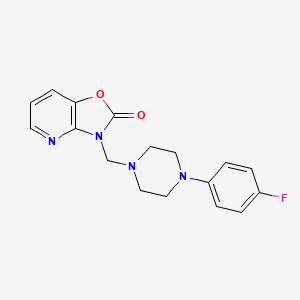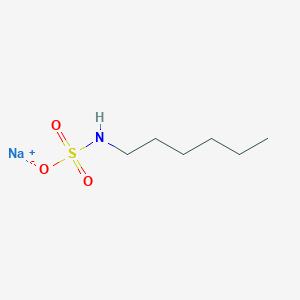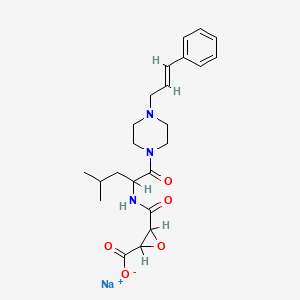
Oxiranecarboxylic acid, 3-(((3-methyl-1-((4-(3-phenyl-2-propenyl)-1-piperazinyl)carbonyl)butyl)amino)carbonyl)-, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxiranecarboxylic acid, 3-(((3-methyl-1-((4-(3-phenyl-2-propenyl)-1-piperazinyl)carbonyl)butyl)amino)carbonyl)-, monosodium salt is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an oxirane ring, a carboxylic acid group, and a piperazine moiety. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxiranecarboxylic acid, 3-(((3-methyl-1-((4-(3-phenyl-2-propenyl)-1-piperazinyl)carbonyl)butyl)amino)carbonyl)-, monosodium salt typically involves multiple steps. The process begins with the preparation of the oxirane ring, which can be achieved through the epoxidation of an alkene. The subsequent steps involve the introduction of the carboxylic acid group and the piperazine moiety through a series of condensation and substitution reactions. The final step includes the neutralization of the compound with sodium hydroxide to form the monosodium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxiranecarboxylic acid, 3-(((3-methyl-1-((4-(3-phenyl-2-propenyl)-1-piperazinyl)carbonyl)butyl)amino)carbonyl)-, monosodium salt can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of diols from the oxirane ring.
Reduction: Formation of alcohols from the carboxylic acid group.
Substitution: Formation of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Oxiranecarboxylic acid, 3-(((3-methyl-1-((4-(3-phenyl-2-propenyl)-1-piperazinyl)carbonyl)butyl)amino)carbonyl)-, monosodium salt has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Oxiranecarboxylic acid, 3-(((3-methyl-1-((4-(3-phenyl-2-propenyl)-1-piperazinyl)carbonyl)butyl)amino)carbonyl)-, monosodium salt involves its interaction with specific molecular targets and pathways. The oxirane ring can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. The piperazine moiety can interact with receptors or enzymes, modulating their activity. These interactions can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Oxiranecarboxylic acid derivatives: Compounds with similar oxirane and carboxylic acid groups.
Piperazine derivatives: Molecules containing the piperazine moiety.
Uniqueness
Oxiranecarboxylic acid, 3-(((3-methyl-1-((4-(3-phenyl-2-propenyl)-1-piperazinyl)carbonyl)butyl)amino)carbonyl)-, monosodium salt is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
84456-43-9 |
|---|---|
Fórmula molecular |
C23H30N3NaO5 |
Peso molecular |
451.5 g/mol |
Nombre IUPAC |
sodium;3-[[4-methyl-1-oxo-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate |
InChI |
InChI=1S/C23H31N3O5.Na/c1-16(2)15-18(24-21(27)19-20(31-19)23(29)30)22(28)26-13-11-25(12-14-26)10-6-9-17-7-4-3-5-8-17;/h3-9,16,18-20H,10-15H2,1-2H3,(H,24,27)(H,29,30);/q;+1/p-1/b9-6+; |
Clave InChI |
HUIPNWMUTPUZGQ-MLBSPLJJSA-M |
SMILES isomérico |
CC(C)CC(C(=O)N1CCN(CC1)C/C=C/C2=CC=CC=C2)NC(=O)C3C(O3)C(=O)[O-].[Na+] |
SMILES canónico |
CC(C)CC(C(=O)N1CCN(CC1)CC=CC2=CC=CC=C2)NC(=O)C3C(O3)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


